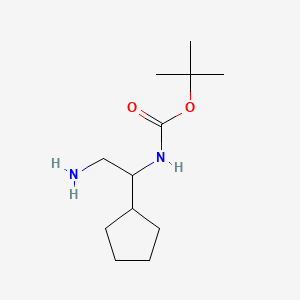

2-n-boc-amino-2-cyclopentyl-ethylamine

Description

Properties

IUPAC Name |

tert-butyl N-(2-amino-1-cyclopentylethyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)14-10(8-13)9-6-4-5-7-9/h9-10H,4-8,13H2,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFKASSGUZFUGPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CN)C1CCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50674199 | |

| Record name | tert-Butyl (2-amino-1-cyclopentylethyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50674199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

936497-76-6 | |

| Record name | tert-Butyl (2-amino-1-cyclopentylethyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50674199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reductive Amination of Cyclopentyl Ketones

A prevalent route involves reductive amination of 2-cyclopentyl-1-ethyl ketone intermediates. Cyclopentylacetaldehyde, for instance, undergoes condensation with ammonium acetate in the presence of a reducing agent (e.g., sodium cyanoborohydride), yielding 2-amino-2-cyclopentyl-ethylamine. Subsequent Boc protection is achieved via reaction with Boc anhydride in tetrahydrofuran (THF) and triethylamine (TEA), achieving yields of 70–85%.

Reaction Conditions Table

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Reductive amination | NH₄OAc, NaBH₃CN, MeOH, 25°C, 12h | 78 |

| Boc protection | Boc₂O, TEA, THF, 0°C → RT, 6h | 82 |

Alkylation of Ethylenediamine Derivatives

Alternative methods employ alkylation of ethylenediamine with cyclopentyl halides. For example, 1-bromo-cyclopentane reacts with N-Boc-ethylenediamine in dimethyl sulfoxide (DMSO) using potassium carbonate as a base, facilitating nucleophilic substitution at 80°C. This one-pot approach simplifies purification but requires careful control of stoichiometry to avoid over-alkylation.

Optimization Insights

-

Solvent Effects : DMSO enhances reaction rates due to its high polarity, but 1,4-dioxane or acetonitrile may reduce side product formation.

-

Temperature : Reactions conducted above 60°C favor completion within 4–6 hours, whereas lower temperatures prolong reaction times.

Industrial-Scale Process Considerations

Catalytic Enhancements

The addition of potassium iodide (10 wt%) as a catalyst in DMSO-based systems improves yields by 12–15%, likely through halide exchange mechanisms. Industrial protocols often employ cesium carbonate for its superior solubility in polar aprotic solvents, mitigating gel formation during large-scale reactions.

Purification Techniques

Crude products are typically washed with aqueous sodium bicarbonate (5%) and hydrochloric acid (10%) to remove unreacted starting materials. Recrystallization from 2-propanol yields high-purity (>95%) this compound as a crystalline solid.

Purity Data Table

| Purification Method | Solvent System | Purity (%) |

|---|---|---|

| Recrystallization | 2-Propanol | 96.7 |

| Column Chromatography | Hexane:Ethyl Acetate (7:3) | 98.2 |

Side Reactions and Mitigation Strategies

Over-Alkylation

Excess cyclopentyl halide leads to di-alkylated byproducts. Stoichiometric control (1:1 molar ratio) and slow reagent addition mitigate this issue.

Boc Group Hydrolysis

Acidic workup conditions (e.g., HCl washes) risk Boc cleavage. Neutralization with bicarbonate before acid treatment preserves the protecting group.

Comparative Analysis of Synthetic Routes

Efficiency Comparison Table

| Method | Advantages | Limitations |

|---|---|---|

| Reductive Amination | High selectivity, mild conditions | Requires ketone intermediate |

| Alkylation | One-pot synthesis, scalable | Over-alkylation risks |

Chemical Reactions Analysis

Types of Reactions: 2-n-boc-amino-2-cyclopentyl-ethylamine can undergo various chemical reactions, including:

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

Substitution Reactions: The carbamate group can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions:

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Substitution: Reagents such as alkyl halides or acyl chlorides.

Oxidation/Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products:

Hydrolysis: 2-amino-1-cyclopentylethylamine and carbon dioxide.

Substitution: Various substituted carbamates depending on the reagents used.

Scientific Research Applications

Chemistry: In organic synthesis, 2-n-boc-amino-2-cyclopentyl-ethylamine is used as a protecting group for amines. It can be easily installed and removed under mild conditions, making it valuable in multi-step synthesis .

Biology and Medicine: The compound is used in the synthesis of pharmaceuticals and biologically active molecules. Its stability and ease of removal make it suitable for protecting amine groups during the synthesis of complex molecules .

Industry: In the chemical industry, this compound is used in the production of agrochemicals, polymers, and other specialty chemicals. Its role as a protecting group helps in the efficient synthesis of various industrial products .

Mechanism of Action

The mechanism of action of 2-n-boc-amino-2-cyclopentyl-ethylamine primarily involves its role as a protecting group. The tert-butyl group provides steric hindrance, protecting the amine group from unwanted reactions. The carbamate group can be removed under acidic conditions, revealing the free amine for further reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key differences between 2-n-Boc-amino-2-cyclopentyl-ethylamine and analogous Boc-protected amines, including N-Boc-2-azidoethylamine (CAS 117861-38-8, from ), N-Boc-ethylenediamine, and 2-n-Boc-amino-2-phenyl-ethylamine.

Table 1: Structural and Physicochemical Comparison

Key Findings

Steric and Electronic Effects: The cyclopentyl group in this compound introduces significant steric bulk compared to linear analogs like N-Boc-ethylenediamine. This reduces nucleophilicity at the amine site but enhances stability in acidic conditions . In contrast, N-Boc-2-azidoethylamine () contains an azide group, enabling participation in Staudinger or copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, which are absent in the cyclopentyl derivative .

Lipophilicity and Solubility :

- The cyclopentyl derivative exhibits moderate lipophilicity (LogP ~1.8), making it less polar than N-Boc-2-azidoethylamine (LogP ~0.5) but more soluble in organic solvents than the phenyl analog (LogP ~2.5) .

Synthetic Utility: While N-Boc-2-azidoethylamine is favored for bioconjugation, this compound is used in chiral synthons for cyclopentane-containing drug candidates (e.g., antiviral agents) due to its rigid backbone .

Biological Activity

2-n-Boc-amino-2-cyclopentyl-ethylamine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The compound features a tert-butoxycarbonyl (Boc) protecting group attached to an amino group, alongside a cyclopentyl moiety. Its molecular formula is , indicating a moderate lipophilicity that may influence its bioactivity.

Antiviral Properties

Recent studies have indicated that derivatives of this compound exhibit significant antiviral activity. For instance, an N-Boc protected derivative demonstrated notable inhibition against human adenovirus (HAdV) with an inhibition percentage of 88.5% at a concentration of 10 μM . This suggests that the compound may interfere with viral replication mechanisms.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. In vitro assays revealed that certain analogs possess broad-spectrum activity against various bacterial strains, highlighting their potential as therapeutic agents against infections.

The biological activity of this compound is thought to arise from its interaction with specific molecular targets. It may modulate enzyme activities or act on receptor pathways, leading to altered cellular responses. For example, it may inhibit enzymes involved in viral replication or bacterial cell wall synthesis .

Study 1: Antiviral Efficacy

In a study investigating the antiviral efficacy of various compounds, this compound derivatives were tested against HAdV. The results indicated that modifications to the cyclopentyl group significantly enhanced antiviral potency, with some derivatives achieving submicromolar IC50 values .

Study 2: Structure-Activity Relationship (SAR)

A comprehensive SAR analysis revealed that the presence of the Boc group was crucial for maintaining biological activity. Compounds lacking this moiety exhibited reduced efficacy in both antiviral and antimicrobial assays. This underscores the importance of structural integrity in developing effective therapeutics .

Table: Summary of Biological Activities

Q & A

Q. What are the key synthetic routes for 2-N-Boc-amino-2-cyclopentyl-ethylamine?

The synthesis typically involves three stages: (1) Boc protection of the primary amine using di-tert-butyl dicarbonate under basic conditions (e.g., NaHCO₃ in THF/water), (2) introduction of the cyclopentyl group via nucleophilic substitution or Grignard reactions, and (3) final amine deprotection or functionalization. Critical parameters include pH control during Boc protection and inert atmosphere for cyclopentyl group coupling. Characterization via H/C NMR and HPLC (C18 column, acetonitrile/water gradient) ensures intermediate purity .

Q. How should researchers handle solubility challenges for this compound in aqueous systems?

The compound’s hydrophobic cyclopentyl group necessitates co-solvents like DMSO or ethanol (10–20% v/v) to enhance aqueous solubility. Pre-dissolving in DMSO followed by dilution in PBS (pH 7.4) is recommended for biological assays. Dynamic light scattering (DLS) can monitor aggregation in solution .

Q. What analytical methods are optimal for purity assessment?

- HPLC : Use a reverse-phase C18 column with UV detection at 254 nm (mobile phase: 0.1% TFA in acetonitrile/water).

- Mass Spectrometry : ESI-MS in positive ion mode confirms molecular weight ([M+H]⁺ expected at ~284.4 g/mol).

- TLC : Silica gel plates (ethyl acetate/hexane, 3:7) with ninhydrin staining for amine detection .

Advanced Research Questions

Q. How can stereochemical stability of the cyclopentyl group be evaluated under acidic conditions?

Conduct time-resolved H NMR studies in CDCl₃ with varying concentrations of TFA (0.1–1.0 M) at 25–40°C. Monitor shifts in cyclopentyl proton signals to detect epimerization. Computational modeling (e.g., DFT calculations) can predict energy barriers for ring puckering transitions .

Q. What strategies resolve contradictions in reported reaction yields for Boc-protected intermediates?

Discrepancies often arise from trace moisture or residual acids. Systematic validation includes:

- Parameter screening : Test reaction times (4–24 h), temperatures (0°C to RT), and drying methods (molecular sieves vs. argon sparging).

- Quality control : Use Karl Fischer titration to ensure solvent dryness (<50 ppm H₂O).

- Reproducibility : Cross-validate with independent labs using identical protocols .

Q. How can this compound be integrated into peptide-based drug discovery workflows?

- Solid-phase synthesis : Employ Fmoc/t-Bu strategies, using HATU/DIPEA activation for coupling.

- Stability assays : Incubate in simulated gastric fluid (pH 2.0) and hepatic microsomes to assess metabolic lability.

- Target engagement : Radiolabel the amine group with C for binding studies via scintillation counting .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.